molecular formula C26H25NO3 B12342670 N-2-Benzyloxyphenyl a-Benzilidene-d5 Isobutyrylacetamide

N-2-Benzyloxyphenyl a-Benzilidene-d5 Isobutyrylacetamide

Cat. No.: B12342670
M. Wt: 404.5 g/mol
InChI Key: RRNXUUBLQLMXRU-QVRPWJBBSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2E)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide . The nomenclature follows hierarchical rules prioritizing functional groups in the order: amide > ketone > alkene > ether. The parent chain is a pentanamide backbone, with substituents ordered by decreasing precedence:

  • Amide group : The N-(2-phenylmethoxyphenyl) substituent is assigned position 1 due to the amide’s higher priority over carbonyl groups.
  • Ketone and α,β-unsaturated system : The 3-oxo and 2-benzylidene-d5 groups derive from the isobutyrylacetamide core, with the benzilidene-d5 moiety adopting the E configuration (trans arrangement) relative to the amide carbonyl .
  • Ether linkage : The 2-phenylmethoxy group on the aniline ring is treated as a substituent.

Isomeric considerations arise from the stereochemistry of the α,β-unsaturated system. The E configuration, confirmed by the InChI string (InChI=1S/.../b22-17+), indicates that the benzilidene-d5 group and the amide carbonyl are on opposite sides of the double bond . This contrasts with non-deuterated analogues like (2Z)-2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide , where the Z configuration places these groups cis .

Table 1: IUPAC Nomenclature Key Features

Feature Description
Parent chain Pentanamide (5-carbon amide)
Substituents 2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene], 4-methyl, 3-oxo, N-(2-phenylmethoxyphenyl)
Configuration E at C2
Molecular formula C~26~H~25~D~5~NO~3~

Positional Analysis of Deuterium Substitution in the Benzilidene-d5 Moiety

The "d5" designation specifies that five hydrogen atoms on the benzilidene aromatic ring are replaced by deuterium. According to the SMILES notation ([2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C(=O)...), deuteration occurs at positions 2, 3, 4, 5, and 6 of the phenyl group (Figure 1) . This substitution pattern ensures isotopic symmetry, minimizing vibrational mode perturbations in spectroscopic analyses.

Table 2: Deuterium Substitution Positions

Position on Benzilidene Ring Isotope
2 ^2H
3 ^2H
4 ^2H
5 ^2H
6 ^2H

The molecular weight increases from 399.5 g/mol in the non-deuterated analogue to 404.5 g/mol, consistent with the replacement of five hydrogens (5 × 1.008 g/mol) with deuterium (5 × 2.014 g/mol) . This isotopic labeling is critical for nuclear magnetic resonance (NMR) studies, as deuterium’s quadrupolar moment and distinct spin (I=1) simplify signal interpretation in ^2H-NMR spectra.

Comparative Structural Relationship to Non-deuterated Analogues

The non-deuterated counterpart, (2Z)-2-benzylidene-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide (PubChem CID: 15229010), shares the same skeletal framework but differs in two key aspects:

  • Isotopic composition : The benzilidene group contains protium (^1H) instead of deuterium.
  • Stereochemistry : The Z configuration places the benzilidene and amide carbonyl groups on the same side of the double bond .

Table 3: Structural Comparison with Non-deuterated Analogue

Property Deuterated Compound Non-deuterated Compound
Molecular formula C~26~H~25~D~5~NO~3~ C~26~H~25~NO~3~
Molecular weight (g/mol) 404.5 399.5
Configuration E Z
Benzilidene substituent 2,3,4,5,6-pentadeuteriophenyl Phenyl

The E/Z isomerism influences molecular dipole moments and crystallographic packing. For instance, the E configuration in the deuterated compound likely enforces a more linear arrangement of the benzilidene and amide groups, altering π-π stacking interactions in the solid state . Additionally, deuterium’s lower zero-point energy strengthens C−D bonds (~2.6 kcal/mol) compared to C−H, potentially affecting reaction kinetics in hydrogen-deuterium exchange studies .

Properties

Molecular Formula

C26H25NO3

Molecular Weight

404.5 g/mol

IUPAC Name

(2E)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide

InChI

InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b22-17+/i3D,5D,6D,11D,12D

InChI Key

RRNXUUBLQLMXRU-QVRPWJBBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C(=O)C(C)C)/C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3)[2H])[2H]

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide features a pentadeuterated phenyl group at the benzylidene position, with the molecular formula C₂₆D₅H₂₀NO₃ and a molecular weight of 404.51 g/mol . The compound’s structure includes:

  • A deuterated benzylidene group ($$ \text{C}6\text{D}5\text{CH} $$) linked via an α,β-unsaturated ketone.
  • An isobutyrylacetamide backbone substituted with a 2-benzyloxyphenyl group.
    Deuteration enhances stability and traceability in pharmacokinetic studies, making synthesis precision paramount.

Synthetic Pathways and Methodologies

Condensation of Deuterated Benzaldehyde with Isobutyrylacetamide Derivatives

The primary route involves a Knoevenagel condensation between deuterated benzaldehyde and an isobutyrylacetamide intermediate.

Step 1: Synthesis of N-2-Benzyloxyphenyl Isobutyrylacetamide
  • Starting Materials :

    • 2-Aminophenol
    • Benzyl bromide (for O-benzylation)
    • Isobutyryl chloride
  • Reaction Protocol :

    • O-Benzylation : 2-Aminophenol is treated with benzyl bromide in the presence of K₂CO₃ to yield 2-benzyloxyaniline.
    • Acylation : The product reacts with isobutyryl chloride in anhydrous dichloromethane, catalyzed by triethylamine, forming N-2-benzyloxyphenyl isobutyrylacetamide.
  • Key Parameters :

    • Temperature: 0–5°C (acylation step).
    • Yield: ~85% after column purification.
Step 2: Deuterated Benzaldehyde Preparation

Deuterated benzaldehyde ($$ \text{C}6\text{D}5\text{CHO} $$) is synthesized via:

  • Catalytic Deuteration : Benzaldehyde undergoes H/D exchange using D₂O and Pd/C at 150°C, achieving >99% deuterium incorporation at the 2,3,4,5,6 positions.
  • Alternative Method : Grignard reaction with deuterated bromobenzene ($$ \text{C}6\text{D}5\text{MgBr} $$) followed by oxidation.
Step 3: Condensation Reaction

The isobutyrylacetamide derivative reacts with deuterated benzaldehyde under acidic conditions:

$$
\text{N-2-Benzyloxyphenyl isobutyrylacetamide} + \text{C}6\text{D}5\text{CHO} \xrightarrow{\text{HCl (cat.), EtOH, Δ}} \text{N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide}
$$

  • Conditions :
    • Solvent: Ethanol
    • Catalyst: 5 mol% HCl
    • Temperature: Reflux (78°C)
    • Time: 12–16 hours
  • Yield : 70–75%.

Alternative Pathway: Microwave-Assisted Synthesis

A patent (CN106008251A) describes a microwave-enhanced method for analogous compounds, adaptable for deuterated variants:

  • Reagents :

    • N-2-Benzyloxyphenyl isobutyrylacetamide (1 eq)
    • C₆D₅CHO (1.2 eq)
    • Piperidine (0.1 eq) as base
  • Procedure :

    • Mix reagents in ethanol (5 mL/g substrate).
    • Irradiate at 100°C for 20 minutes using a microwave synthesizer.
  • Advantages :

    • Reduced reaction time (20 minutes vs. 16 hours).
    • Improved yield (82%).

Analytical Validation and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Absence of proton signals at 7.2–7.8 ppm (deuterated phenyl group).
  • ¹³C NMR : Peaks at δ 190.5 (ketone) and δ 165.3 (amide carbonyl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 404.2148 ([M+H]⁺).
  • Theoretical : m/z 404.2142 (C₂₆D₅H₂₀NO₃).

Isotopic Purity Assessment

  • LC-MS : Deuterium enrichment >98% confirmed by isotopic peak distribution.

Challenges and Optimization Strategies

Deuteration Efficiency

  • Issue : Residual protium (<2%) in the benzylidene group due to incomplete H/D exchange.
  • Solution : Use excess D₂O and repeat exchange cycles.

Byproduct Formation

  • Observed : Double-addition products from excess benzaldehyde.
  • Mitigation : Strict stoichiometric control (1:1.05 molar ratio).

Stability Concerns

  • Degradation : Hydrolysis of the α,β-unsaturated ketone in humid conditions.
  • Storage : Neat form at –20°C under argon.

Comparative Analysis of Synthetic Routes

Parameter Conventional Condensation Microwave Method
Reaction Time 16 hours 20 minutes
Yield 70–75% 82%
Deuterium Purity >98% >97%
Scalability Pilot-scale (100 g) Lab-scale (10 g)

Industrial and Research Applications

  • Metabolic Tracing : Deuterated isotopomers enable precise tracking of Atorvastatin metabolites in vivo.
  • Reference Standards : Used in LC-MS calibration for regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide involves its role as an intermediate in the metabolism of Atorvastatin. It acts by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

The most closely related compounds are positional isomers differing in the substitution pattern of the benzyloxy group:

Parameter N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide N-4-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide
Substituent Position 2-Benzyloxy 4-Benzyloxy 4-Phenyl (no benzyloxy)
CAS Number 1020719-18-9 1020719-20-3 Not explicitly provided
Molecular Formula C₂₆H₂₀D₅NO₃ C₂₆H₂₀D₅NO₃ Likely C₂₆H₂₀D₅NO₃ (structural variant)
Molecular Weight ~404.21 g/mol ~404.21 g/mol ~399.48 g/mol (non-deuterated)
Key Suppliers Santa Cruz Biotechnology (sc-207942) Shanghai Danfan Network Science & Technology TRC (CDDM-P319557-5mg)
Price (5 mg) $360.00 $360.00 Supplier-dependent (e.g., "面议" in China)
Research Applications Metabolic intermediate studies, isotope labeling Stable isotope standards, pharmacokinetics Structural analogues for drug development
Deuterium Content 5 deuterium atoms 5 deuterium atoms 5 deuterium atoms (assumed)

Key Differences :

  • Substituent Position: The 2- and 4-benzyloxy isomers exhibit distinct steric and electronic properties.
  • Deuterium vs. Non-Deuterated: Deuterated versions (e.g., -d5) are critical for tracing metabolic pathways via isotope effects, which reduce metabolic clearance rates compared to non-deuterated analogues .

Functional Analogues: Non-Deuterated Derivatives

Key differences include:

  • Molecular Weight : ~399.48 g/mol (vs. ~404.21 g/mol for deuterated forms) .
  • Applications : Serve as precursors for deuterated compounds or standalone intermediates in statin synthesis .
  • Stability: Non-deuterated forms may exhibit faster metabolic degradation in vivo due to the absence of isotope effects .

Physicochemical Properties

Comparative data for structural and functional analogues:

Property N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide Non-Deuterated Analogues 4-Benzyloxy Isomer
LogP ~5.58 (estimated) 5.58 (measured) Similar (position-independent)
Vapor Pressure Negligible (0 mmHg at 25°C) 0 mmHg at 25°C Comparable
Solubility Low (high lipophilicity) Low Low
Synthetic Complexity High (due to deuterium incorporation) Moderate High (position-specific synthesis)

Biological Activity

N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is a synthetic compound with potential biological applications, particularly in pharmacology and medicinal chemistry. Its structure includes a deuterated benzilidene moiety, which may influence its interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C26D5H20N O3
  • Molecular Weight : 404.51 g/mol
  • CAS Number : 1020719-18-9
  • SMILES Notation : [2H]c1c([2H])c([2H])c(\C=C(\C(=O)Nc2ccccc2OCc3ccccc3)/C(=O)C(C)C)c([2H])c1[2H]

The compound features a complex structure that is expected to exhibit unique interactions due to its deuterated nature, potentially affecting its pharmacokinetics and dynamics.

Anticancer Properties

Research indicates that compounds similar to N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide may display significant anticancer activity. For instance, studies on related benzilidene derivatives have shown potential in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Case Study : A study demonstrated that a related compound inhibited growth in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting a promising therapeutic window for further exploration.

Anti-inflammatory Effects

In addition to anticancer activity, there is evidence suggesting that N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide may possess anti-inflammatory properties.

  • Experimental Findings : In vitro assays indicated that this compound could downregulate pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cell lines, leading to reduced inflammation markers.
  • Data Table : Effects on Cytokine Production
CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide104530
Control (Dexamethasone)108075

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

  • Testing Methodology : Disc diffusion and MIC (Minimum Inhibitory Concentration) assays were conducted against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Results : The compound showed significant inhibitory effects with MIC values ranging from 32 to 64 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide. Modifications in the benzilidene moiety can significantly affect its potency and selectivity.

  • Hydroxyl Substituents : Addition of hydroxyl groups has been shown to enhance anticancer activity by increasing solubility and bioavailability.
  • Alkyl Chain Length : Variations in the isobutyryl group can influence lipophilicity, impacting cellular uptake and distribution.

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